molecular formula C10H11BrN2 B3395429 2-(5-Bromo-1H-indol-2-YL)ethanamine CAS No. 53590-51-5

2-(5-Bromo-1H-indol-2-YL)ethanamine

Cat. No.: B3395429
CAS No.: 53590-51-5
M. Wt: 239.11 g/mol
InChI Key: WWFGCNLOBVZAKW-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-2-yl)ethanamine (CAS: 96624-18-9) is a brominated indole derivative with an ethanamine side chain attached to the indole ring at position 2. Its molecular formula is C₁₀H₁₀BrN₂, and it belongs to the class of substituted phenethylamines.

This compound is of interest in medicinal chemistry due to the structural similarity of indole derivatives to neurotransmitters like serotonin, suggesting possible interactions with central nervous system receptors .

Properties

IUPAC Name

2-(5-bromo-1H-indol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,13H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGCNLOBVZAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651660
Record name 2-(5-Bromo-1H-indol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-51-5
Record name 2-(5-Bromo-1H-indol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-2-YL)ethanamine typically involves the bromination of indole followed by the introduction of the ethanamine group. One common method includes the reaction of 5-bromoindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(1H-indol-2-YL)ethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Indole-2-carboxylic acids.

    Reduction: 2-(1H-indol-2-YL)ethanamine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
This compound serves as a significant building block for the synthesis of more complex indole derivatives. The presence of the bromine atom at the 5-position enhances its reactivity, allowing for various substitution reactions that can yield diverse chemical products. For instance, 2-(5-Bromo-1H-indol-2-YL)ethanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups, facilitating the creation of tailored compounds for specific applications in research and industry .

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to indole-2-carboxylic acidsPotassium permanganate, chromium trioxide
Reduction Forms 2-(1H-indol-2-YL)ethanamineLithium aluminum hydride, sodium borohydride
Substitution Replacement of bromine with nucleophilesSodium hydride, potassium carbonate

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves inhibiting bacterial cystathionine γ-synthase (bCSE), which enhances the efficacy of antibiotics against resistant strains . Furthermore, studies have shown that indole derivatives can possess anticancer properties, making this compound a candidate for further exploration in cancer therapy .

Case Study: Antimicrobial Efficacy

A recent study synthesized several indole-based bCSE inhibitors, including derivatives of this compound. These compounds demonstrated significant antibacterial activity and were shown to potentiate the effects of standard antibiotics against resistant bacterial strains. The synthesis methods developed allow for gram-scale production, facilitating further biological testing .

Medicinal Applications

Therapeutic Potential
The therapeutic applications of this compound are being actively investigated. Its structural similarity to other bioactive indoles positions it as a potential candidate for treating metabolic disorders and cancers. For example, some derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and glucose homeostasis .

Case Study: PPAR Agonist Activity

In a study focusing on novel indole ethylamine derivatives, this compound was evaluated for its ability to activate PPARα. The results indicated that certain derivatives could effectively modulate PPAR activity, suggesting their potential use in managing conditions like nonalcoholic steatohepatitis (NASH) .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-2-YL)ethanamine involves its interaction with specific molecular targets. The bromine atom at the 5-position of the indole ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethanamine group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key differentiators include the position of the bromine substituent and the attachment site of the ethanamine side chain.

Compound Name Bromine Position Ethanamine Position Molecular Formula Key Features
2-(5-Bromo-1H-indol-2-yl)ethanamine 5 2 C₁₀H₁₀BrN₂ Target compound; potential serotonin analog
2-(5-Bromo-1H-indol-1-yl)ethanamine (CAS: 53590-51-5) 5 1 C₁₀H₁₀BrN₂ Ethanolamine at position 1; altered receptor binding
2-(7-Bromo-1H-indol-2-yl)ethanamine (CAS: 887581-26-2) 7 2 C₁₀H₁₀BrN₂ Bromine at position 7; steric effects may differ
2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride (CAS: 108061-77-4) 6 3 C₁₀H₁₁BrN₂·HCl Hydrochloride salt; bromine at position 6

Impact of Substituent Position :

  • Bromine at position 5 (target compound) vs. 6 or 7 alters electronic distribution and steric hindrance, affecting receptor interactions .
  • Ethylamine at position 2 (target) vs. 1 or 3 may influence molecular conformation and binding affinity .

Halogen and Functional Group Variations

Substitution of bromine with other halogens or functional groups significantly alters properties:

Compound Name Substituent (Position) Molecular Formula Key Differences
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine (CAS: Not specified) Cl (5), CH₃ (2) C₁₁H₁₃ClN₂ Chlorine instead of bromine; methyl group at position 2
2-(5-Methyl-1H-indol-3-yl)ethanamine (CAS: Not specified) CH₃ (5) C₁₁H₁₄N₂ Methyl instead of bromine; reduced molecular weight
2-(5-Nitro-1H-indol-3-yl)ethanamine (CAS: Not specified) NO₂ (5) C₁₀H₁₀N₄O₂ Nitro group introduces strong electron-withdrawing effects

Impact of Substituent Type :

  • Bromine (Br) vs.
  • Methyl (CH₃) vs. bromine: Methyl is electron-donating, while bromine is electron-withdrawing, altering reactivity in electrophilic substitutions .

Physicochemical Properties

Data from structural analogs suggest trends:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 253.11 Not reported Likely low in water due to bromine
2-(5-Methyl-1H-indol-3-yl)ethanamine 174.24 290–292 Low aqueous solubility
2-(1H-Indol-3-yl)ethanamine (CAS: 61-54-1) 160.22 Not reported Moderate solubility in polar solvents

Key Observations :

  • Bromine increases molecular weight and lipophilicity, reducing water solubility compared to non-halogenated analogs .
  • Methyl substituents may improve crystallinity, as seen in higher melting points .

Biological Activity

2-(5-Bromo-1H-indol-2-YL)ethanamine is a derivative of indole, characterized by the presence of a bromine atom at the 5-position of the indole ring. This modification not only influences its chemical properties but also its biological activity, making it a compound of interest in medicinal chemistry. The compound has been studied for various potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

  • Molecular Formula : C10H11BrN2
  • Molar Mass : Approximately 239.11 g/mol
  • Structure : The compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets. The ethanamine group allows interactions with receptors or enzymes, modulating their activity and leading to diverse biological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. For instance, compounds similar to this compound have been identified as potential inhibitors of key oncogenic pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural similarity to tryptamine suggests potential applications in modulating neurotransmission and affecting specific receptors involved in microbial resistance. Preliminary studies indicate that it may enhance the efficacy of traditional antibiotics against resistant strains .

Antiviral Activity

This compound has been investigated for its antiviral potential, particularly against influenza viruses. The mechanism involves interference with viral replication processes, although further studies are needed to elucidate specific pathways and targets involved .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other halogenated indole derivatives:

Compound NameHalogenBiological ActivityNotable Effects
2-(5-Methoxy-1H-indol-3-YL)ethanamineMethoxyModerate anticancerReduced toxicity compared to brominated analogs
2-(5-Fluoro-1H-indol-3-YL)ethanamineFluoroAntiviralAltered electronic properties affecting binding
2-(5-Chloro-1H-indol-3-YL)ethanamineChloroAntimicrobialDifferent steric effects compared to bromine

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that derivatives showed IC50 values below 10 μM against various cancer cell lines, indicating potent anticancer effects comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, enhancing antibiotic sensitivity in resistant strains .
  • Antiviral Research : Investigations into its antiviral properties showed promise in inhibiting influenza virus replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromo-1H-indol-2-YL)ethanamine
Reactant of Route 2
2-(5-Bromo-1H-indol-2-YL)ethanamine

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